Cas no 55696-55-4 (quercetin 3-O-(beta-glucopyranosyl(1->2)[alpha-rhamnopyranosyl(1->6)]-beta-glucopyranoside))
quercetin 3-O-(beta-glucopyranosyl(1->2)[alpha-rhamnopyranosyl(1->6)]-beta-glucopyranoside) Chemical and Physical Properties
Names and Identifiers
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- quercetin 3-O-(beta-glucopyranosyl(1->2)[alpha-rhamnopyranosyl(1->6)]-beta-glucopyranoside)
- quercetin-3-O-beta-D-glucopyranosyl(1->2)[alpha-L-rhamnopyranosyl(1->6)]-beta-D-glucopyranoside
- Quercetin 3-O-β-D-glucopyranosyl(1→2)[α-L-rhamnopyranosyl(1→6)]-β-D-glucopyranoside
- 2"-O-Glucosylrutin
- SCHEMBL20801873
- AKOS040762694
- DTXSID001100251
- Quercetin 3-O-beta-D-2-glucosyl-rutinoside
- 2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one
- 2'-O-Glucosylrutin
- 55696-55-4
- 4H-1-Benzopyran-4-one, 3-[(O-6-deoxy-alpha-L-mannopyranosyl-(1-->6)-O-[beta-D-glucopyranosyl-(1-->2)]-beta-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
- 3-[(O-6-Deoxy-alpha-L-mannopyranosyl-(1-->6)-O-[beta-D-glucopyranosyl-(1-->2)]-beta-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
- 3-[(O-6-Deoxy-I+/--L-mannopyranosyl-(1a6)-O-[I(2)-D-glucopyranosyl-(1a2)]-I(2)-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
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- Inchi: 1S/C33H40O21/c1-9-19(39)23(43)26(46)31(49-9)48-8-17-21(41)25(45)30(54-32-27(47)24(44)20(40)16(7-34)51-32)33(52-17)53-29-22(42)18-14(38)5-11(35)6-15(18)50-28(29)10-2-3-12(36)13(37)4-10/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1
- InChI Key: MNMUPTOJETVJCW-WHBTYZLHSA-N
- SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@H]1[C@H](OC2C(C3C(=CC(=CC=3OC=2C2C=CC(=C(C=2)O)O)O)O)=O)O[C@H](CO[C@H]2[C@@H]([C@@H]([C@H]([C@H](C)O2)O)O)O)[C@H]([C@@H]1O)O
Computed Properties
- Exact Mass: 772.20620828g/mol
- Monoisotopic Mass: 772.20620828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 13
- Hydrogen Bond Acceptor Count: 21
- Heavy Atom Count: 54
- Rotatable Bond Count: 9
- Complexity: 1320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 15
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.9
- Topological Polar Surface Area: 345Ų
Experimental Properties
- Color/Form: Yellow powder
quercetin 3-O-(beta-glucopyranosyl(1->2)[alpha-rhamnopyranosyl(1->6)]-beta-glucopyranoside) Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
quercetin 3-O-(beta-glucopyranosyl(1->2)[alpha-rhamnopyranosyl(1->6)]-beta-glucopyranoside) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O73100-5 mg |
quercetin 3-O-(beta-glucopyranosyl(1->2)[alpha-rhamnopyranosyl(1->6)]-beta-glucopyranoside) |
55696-55-4 | 5mg |
¥5280.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN5491-5mg |
2"-O-Glucosylrutin |
55696-55-4 | 5mg |
¥ 3710 | 2024-07-24 | ||
| TargetMol Chemicals | TN5491-1 ml * 10 mm |
2"-O-Glucosylrutin |
55696-55-4 | 1 ml * 10 mm |
¥ 5650 | 2024-07-24 |
quercetin 3-O-(beta-glucopyranosyl(1->2)[alpha-rhamnopyranosyl(1->6)]-beta-glucopyranoside) Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on quercetin 3-O-(beta-glucopyranosyl(1->2)[alpha-rhamnopyranosyl(1->6)]-beta-glucopyranoside)
Quercetin 3-O-(beta-Glucopyranosyl(1->2)[alpha-Rhamnopyranosyl(1->6)]-beta-Glucopyranoside) (CAS No. 55696-55-4): A Comprehensive Overview
Quercetin 3-O-(beta-Glucopyranosyl(1->2)[alpha-Rhamnopyranosyl(1->6)]-beta-Glucopyranoside), also known by its CAS number 55696-55-4, is a complex flavonoid glycoside that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, derived from natural sources, exhibits a wide range of biological activities, making it a valuable candidate for various therapeutic applications.
The chemical structure of quercetin 3-O-(beta-glucopyranosyl(1->2)[alpha-rhamnopyranosyl(1->6)]-beta-glucopyranoside) is characterized by the presence of a quercetin aglycone core, which is conjugated with a disaccharide moiety. The disaccharide consists of a beta-glucopyranose unit linked to an alpha-rhamnopyranose unit, forming a unique glycosidic linkage. This structural complexity contributes to the compound's stability and bioavailability, which are crucial factors in its biological activity.
Recent studies have highlighted the potential of quercetin 3-O-(beta-glucopyranosyl(1->2)[alpha-rhamnopyranosyl(1->6)]-beta-glucopyranoside) in various therapeutic areas. One of the most notable applications is its role as an antioxidant. Flavonoids, including quercetin derivatives, are known for their ability to scavenge free radicals and reduce oxidative stress. A study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound effectively inhibited lipid peroxidation and protected cellular components from oxidative damage.
In addition to its antioxidant properties, quercetin 3-O-(beta-glucopyranosyl(1->2)[alpha-rhamnopyranosyl(1->6)]-beta-glucopyranoside) has shown promising anti-inflammatory effects. Inflammatory diseases, such as arthritis and inflammatory bowel disease (IBD), are characterized by chronic inflammation and tissue damage. Research conducted by a team at the University of California, Los Angeles (UCLA) found that this compound significantly reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in both in vitro and in vivo models.
The anti-cancer potential of quercetin 3-O-(beta-glucopyranosyl(1->2)[alpha-rhamnopyranosyl(1->6)]-beta-glucopyranoside) has also been extensively studied. Cancer cells often exhibit uncontrolled proliferation and resistance to apoptosis. A study published in the Cancer Letters journal reported that this compound induced apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation.
Beyond its direct biological activities, quercetin 3-O-(beta-glucopyranosyl(1->2)[alpha-rhamnopyranosyl(1->6)]-beta-glucopyranoside) has been explored for its potential as a drug delivery system. The glycosidic linkage provides a platform for conjugation with other therapeutic agents, enhancing their solubility and bioavailability. For example, researchers at the National Institutes of Health (NIH) have developed nanoparticle formulations containing this compound to improve drug delivery to target tissues.
The safety profile of quercetin 3-O-(beta-glucopyranosyl(1->2)[alpha-rhamnopyranosyl(1->6)]-beta-glucopyranoside) is another important consideration for its therapeutic applications. Preclinical studies have shown that this compound is well-tolerated at therapeutic doses, with minimal side effects. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, quercetin 3-O-(beta-glucopyranosyl(1->2)[alpha-rhamnopyranosyl(1->6)]-beta-glucopyranoside) (CAS No. 55696-55-4) is a multifaceted compound with significant potential in various therapeutic areas. Its antioxidant, anti-inflammatory, and anti-cancer properties make it an attractive candidate for drug development. Ongoing research continues to uncover new applications and mechanisms of action, further solidifying its importance in the field of medicinal chemistry.
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